Dispiro[3.0.35.24]decan-9-amine;hydrochloride
Description
Dispiro[3.0.35.24]decan-9-amine hydrochloride is a bicyclic amine hydrochloride characterized by a dispiro architecture, featuring two spiro junctions connecting three- and five-membered rings. This structural rigidity confers unique physicochemical properties, such as enhanced stability and defined spatial orientation of substituents. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
dispiro[3.0.35.24]decan-9-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUIVESKALGIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C23CCC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[303524]decan-9-amine;hydrochloride typically involves the formation of the dispiro structure through a series of cyclization reactions The starting materials often include cyclohexanone derivatives, which undergo cyclization in the presence of suitable catalysts and reaction conditions
Industrial Production Methods
Industrial production of Dispiro[3.0.35.24]decan-9-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.24]decan-9-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dispiro[3.0.35.24]decan-9-amine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dispiro[3.0.35.24]decan-9-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Spiro vs. Dispiro Architectures
- Single Spiro Systems: Compounds like Spiro[4.5]decan-7-amine hydrochloride (C₁₀H₁₉N·HCl, MW ~189.45 g/mol) exhibit a single spiro junction, resulting in moderate rigidity.
- Dispiro Systems : The target compound’s dual spiro junctions create a rod-like core (as seen in X-ray models), shielding or exposing functional groups depending on isomerism (synspiro vs. anti-isomers). For example, synspiro isomers expose peroxo-bridges, which may enhance antimalarial activity, while anti-isomers shield reactive sites with alkyl groups .
Azaspiro and Heterocyclic Derivatives
- 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (C₉H₁₇ClN₂O, MW 204.70 g/mol) incorporates a ketone group and nitrogen heteroatom, altering electronic properties and hydrogen-bonding capacity compared to the target compound. This structural variation may influence receptor selectivity in CNS applications .
- 3-Fluoro Deschloroketamine hydrochloride (C₁₃H₁₆FNO·HCl, MW 257.7 g/mol), a cyclohexanone derivative, lacks spiro rings but shares the hydrochloride salt form.
Antimalarial Potential
Evidence suggests that dispiro compounds with exposed functional groups (e.g., peroxo-bridges in synspiro isomers) exhibit enhanced antimalarial activity. The target compound’s shielded or exposed substituents, depending on isomerism, could modulate parasite membrane interactions .
Comparative Data Table
Biological Activity
Overview of Dispiro[3.0.35.24]decan-9-amine; hydrochloride
Dispiro[3.0.35.24]decan-9-amine; hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
A study evaluating the antimicrobial properties of spiro compounds demonstrated that derivatives similar to Dispiro[3.0.35.24]decan-9-amine exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Spiro Compound A | 32 | Staphylococcus aureus |
| Spiro Compound B | 16 | Escherichia coli |
| Dispiro[3.0.35.24]decan-9-amine | TBD | TBD |
Anticancer Activity
Research into the anticancer potential of spiro compounds has indicated that they may act as inhibitors of key oncogenic pathways, including:
- Inhibition of Kinases : Some spiro compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells, potentially leading to reduced tumor growth.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study focused on a series of spirocyclic amines, including derivatives similar to Dispiro[3.0.35.24]decan-9-amine, demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms. -
Case Study on Cancer Cell Lines :
In vitro studies on various cancer cell lines revealed that certain spirocyclic derivatives could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
